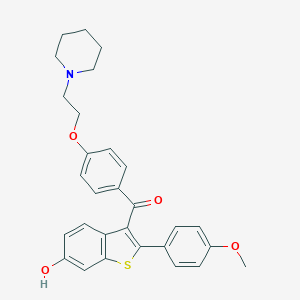

![molecular formula C12H11ClN4 B043354 2-氨基-5-氯-3,4-二甲基-3H-咪唑并[4,5-f]喹啉 CAS No. 887352-40-1](/img/structure/B43354.png)

2-氨基-5-氯-3,4-二甲基-3H-咪唑并[4,5-f]喹啉

描述

Synthesis Analysis

The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, a closely related compound, has been achieved starting from 6-amino-7-methylquinoline. This process involves the creation of several structurally related compounds to elucidate the structure-activity relationship, highlighting the method's utility in exploring the chemical space around this molecule. Some of these compounds also exhibited strong mutagenic activity, indicating the synthetic route's relevance for producing both the target and related compounds for further study (Kasai & Nishimura, 1982).

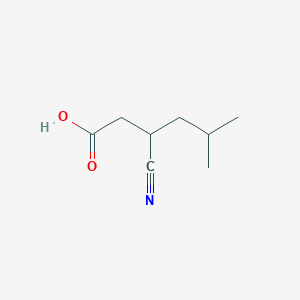

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives, has been extensively analyzed to understand their mutagenic activities. Structural analysis involves comparing these compounds' mutagenic potency, revealing that specific substitutions on the imidazo[4,5-f]quinoline ring system significantly affect their biological activity. For example, methyl substitutions at various positions have been shown to impact the mutagenicity of these compounds, highlighting the importance of molecular structure in their biological effects (Nagao et al., 1981).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and similar compounds are pivotal in understanding their mutagenic activities. These compounds undergo various chemical reactions that facilitate their interaction with biological systems, leading to mutagenic outcomes. The synthesis and study of these compounds have revealed the role of specific functional groups and structural motifs in determining their reactivity and interaction with DNA, providing insights into their mutagenic mechanisms (Kasai et al., 1981).

科学研究应用

- 诱变性: 2-氨基-5-氯-3,4-二甲基-3H-咪唑并[4,5-f]喹啉 (MeIQ) 是一种诱变化合物。 它在烹饪食品中被检测到,在艾姆斯试验中具有很强的诱变性 .

- 肿瘤形成: 该化合物膳食给药会诱导大鼠各种组织的肿瘤形成,包括齐氏腺、口腔、结肠、皮肤和乳腺 . 研究人员研究其致癌潜力和机制。

- 杂环胺: MeIQ 和相关杂环胺是在烹饪过程中产生的 (例如,烧烤、油炸)。 了解它们的形成和毒性对于食品安全和公共健康至关重要 .

- 加工食品香料: 这些化合物在加工食品香料中被检测到,强调了风险评估和监管的必要性 .

- 蛋白质相互作用: 研究人员使用 2-氨基-5-氯-3,4-二甲基-3H-咪唑并[4,5-f]喹啉作为工具来研究蛋白质相互作用和细胞途径。 其独特的结构使其在蛋白质组学研究中具有价值 .

- 靶向 DNA 和 RNA: 该化合物的杂环结构可能使其能够与核酸相互作用。 研究人员探索其作为靶向 DNA 或 RNA 序列的药物支架的潜力 .

- 构建块: 化学家使用 2-氨基-5-氯-3,4-二甲基-3H-咪唑并[4,5-f]喹啉作为构建块来合成其他化合物。 其独特的结构有助于药物发现化学库的多样性 .

癌症研究和致癌性研究

食品安全和毒理学

蛋白质组学研究

药物开发

环境监测

化学合成和药物化学

作用机制

Target of Action

It is known that this compound is used for proteomics research .

Biochemical Pathways

It is known that similar compounds, such as 2-amino-3,4-dimethyl-3h-imidazo[4,5-f]quinoline, are mutagenic heterocyclic amines found in cooked foods .

Result of Action

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is known to be a mutagenic heterocyclic amine . It has been found in cooked foods and is mutagenic to S. typhimurium in the Ames test . Dietary administration of a similar compound, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, induces tumor formation in various organs in rats .

Action Environment

The action of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline can be influenced by environmental factors. For instance, similar compounds are known to be sensitive to light and air . They are also rapidly degraded by dilute hypochlorite . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERKFPUIILAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

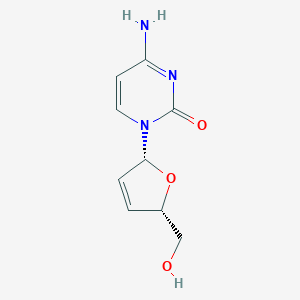

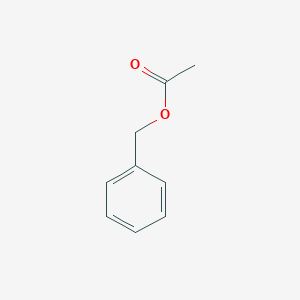

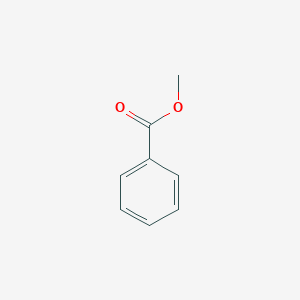

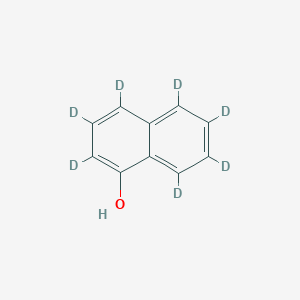

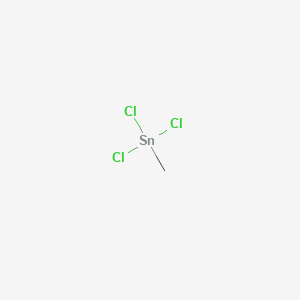

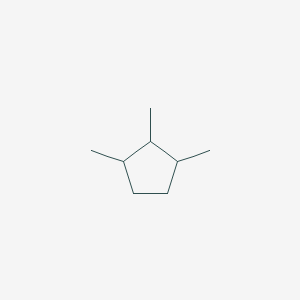

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。